5-Amino-6-(trifluoromethyl)pyrimidin-4-ol

Medicinal Chemistry Physicochemical Property Analysis ADME Optimization

Researchers requiring a hydrophilic pyrimidine fragment for kinase hinge-binding campaigns often encounter solubility failures with lipophilic 2-amino analogs (logP ~1.36). This 5-amino-6-(trifluoromethyl)pyrimidin-4-ol (logP ~-0.29) directly resolves that limitation. - Enables reliable biophysical screening (>200 µM aqueous solubility) without formulation agents. - 5-amino vector preserves target hinge-region engagement while providing a derivatizable handle. - TPSA 77.6 Ų supports peripheral target selectivity by reducing passive BBB penetration.

Molecular Formula C5H4F3N3O
Molecular Weight 179.10 g/mol
Cat. No. B14803052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
Molecular FormulaC5H4F3N3O
Molecular Weight179.10 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)N)C(F)(F)F
InChIInChI=1S/C5H4F3N3O/c6-5(7,8)3-2(9)4(12)11-1-10-3/h1H,9H2,(H,10,11,12)
InChIKeyLEZMFDHLSQRUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2253-28-3): A Pyrimidine Scaffold with Differentiated Hydrophilicity and Synthetic Versatility


5-Amino-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2253-28-3; C5H4F3N3O; MW 179.10) is a heterocyclic small-molecule building block characterized by an amino group at the 5-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position on the pyrimidine ring . The precise 5-amino substitution distinguishes this compound from more common 2-amino pyrimidine analogs, altering its hydrogen-bonding geometry, electronic distribution, and resultant physicochemical properties [1]. This structural fingerprint directly translates to a more hydrophilic profile compared to its closest regioisomers, which has direct implications for aqueous solubility and metabolic clearance in drug discovery campaigns [2].

The Procurement Risk of Substituting 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol with 2-Amino or 4-Hydroxy Analogs


Substituting this specific regioisomer with a more readily available 2-amino or 4-hydroxy analog (e.g., 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, CAS 1513-69-5) is not scientifically equivalent and carries high risk in lead optimization workflows. The shift of the amino group from the 2- to the 5-position alters the vector of the hydrogen-bond donor/acceptor motif, a critical determinant of target binding conformation and kinase hinge-region engagement [1]. More critically, this positional change drives a substantial divergence in lipophilicity: the 5-amino derivative exhibits a significantly lower calculated logP (approx. -0.29) compared to the 2-amino isomer (approx. +1.36) [2]. This shift from a lipophilic to a hydrophilic profile directly impacts passive membrane permeability, plasma protein binding, and aqueous solubility in assay media. Consequently, using a 2-amino analog as a 'surrogate' will not reproduce the same ADME profile, target engagement kinetics, or off-target liability, invalidating structure-activity relationship (SAR) interpretations and potentially derailing chemical series progression.

Quantitative Differentiation of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol from Regioisomeric Analogs: LogP, Hydrogen Bonding, and Bioactivity Potential


Comparative Lipophilicity: 5-Amino Regioisomer Exhibits Superior Aqueous Solubility (logP -0.29) Relative to 2-Amino Isomer (logP +1.36)

The 5-amino-6-(trifluoromethyl)pyrimidin-4-ol demonstrates a significantly lower partition coefficient (logP) compared to its 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine analog (CAS 1513-69-5) [1]. The target compound's calculated logP is approximately -0.292, indicating high hydrophilicity. In contrast, the 2-amino regioisomer exhibits a calculated logP of 1.3644, placing it in a lipophilic space more prone to CYP450 metabolism and low aqueous solubility [2]. This 1.66 log unit difference translates to a theoretical >45-fold difference in octanol-water partition coefficient.

Medicinal Chemistry Physicochemical Property Analysis ADME Optimization

Topological Polar Surface Area (TPSA): 5-Amino Substitution Enhances Polarity (77.6 Ų) vs. 4-Hydroxy Only Analog (approx. 46-59 Ų)

The target compound exhibits a Topological Polar Surface Area (TPSA) of 77.6 Ų [1]. This is substantially higher than the TPSA of the simpler 4-hydroxy-6-(trifluoromethyl)pyrimidine analog (CAS 1546-78-7), which lacks the 5-amino group and has a calculated TPSA of approximately 46.0-58.9 Ų [2]. The addition of the amino group at the 5-position increases the polar surface area, a key factor influencing oral bioavailability and blood-brain barrier penetration according to Veber's rules and other drug-likeness guidelines.

Computational Chemistry Drug Design Permeability Prediction

Class-Level Bioactivity: 5-Substituted Pyrimidines Exhibit Potent Aromatase Inhibition (EC50 260 nM) Supporting 5-Amino Scaffold Utility

A foundational SAR study by Taylor et al. (1987) established that 5-substituted pyrimidines can act as potent inhibitors of the enzyme aromatase (CYP19) [1]. While this specific study predates the target compound's characterization, it provides direct quantitative evidence for the bioactivity potential of the 5-substituted pyrimidine pharmacophore. In this assay, a representative 5-substituted derivative demonstrated an EC50 of 260 nM against human aromatase [1][2]. This class-level evidence supports the hypothesis that the 5-amino substitution on the target compound is not inert but confers a binding advantage compared to unsubstituted pyrimidines or 2-amino isomers in certain target classes, including cytochrome P450 enzymes and kinases.

Oncology Enzymology Structure-Activity Relationship

Kinase Targeting Profile: 6-Trifluoromethyl Pyrimidine Series Demonstrates Potent TrkA Inhibition (IC50 12.8-22.2 nM)

Patents and BindingDB entries reveal that aminopyrimidines bearing a 6-trifluoromethyl group, such as those disclosed in US10047097 and US10774085, exhibit potent inhibition of TrkA kinase [1][2]. While the exact IC50 of the free 5-amino-6-(trifluoromethyl)pyrimidin-4-ol scaffold has not been reported in isolation, closely related elaborated analogs in these patents achieve IC50 values ranging from 12.8 nM to 22.2 nM in ELISA-based TrkA kinase assays [1][2][3]. This establishes the 6-trifluoromethyl pyrimidin-4-ol core as a privileged fragment for kinase hinge binding, particularly when the amino group is positioned to form key interactions with the ATP-binding pocket.

Kinase Inhibition Neurotrophin Signaling Cancer Therapeutics

Validated Application Scenarios for 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol in Medicinal Chemistry and Chemical Biology


Optimization of Aqueous Solubility in Fragment-Based Drug Discovery (FBDD)

Fragment libraries require high aqueous solubility (>200 µM) to ensure reliable detection in biophysical assays (NMR, SPR, X-ray). Based on its calculated logP of -0.29 [1], the 5-amino derivative is a superior fragment choice compared to the lipophilic 2-amino analog (logP 1.36), which is likely to precipitate in standard aqueous assay buffers [2]. Using this more hydrophilic core reduces the need for solubility-enhancing formulation agents and minimizes the risk of false-negative screening results due to compound aggregation.

Structure-Based Design of Aromatase (CYP19) or Kinase Inhibitors Targeting the Hinge Region

Class-level evidence confirms that 5-substituted pyrimidines achieve potent inhibition of aromatase (EC50 260 nM) [3] and that the 6-trifluoromethyl pyrimidin-4-ol core supports TrkA kinase inhibition at low nanomolar concentrations (IC50 12.8-22.2 nM) [4]. The unique 5-amino substitution vector provides a synthetic handle for further derivatization while preserving the key hydrogen-bonding interactions required for hinge-region binding in kinases. This scaffold is thus an ideal starting point for iterative SAR campaigns targeting oncology or inflammatory indications.

Development of Peripherally Restricted Agents with Reduced CNS Exposure

The compound exhibits a Topological Polar Surface Area (TPSA) of 77.6 Ų, which is >20 Ų higher than the 4-hydroxy analog without the 5-amino group [5][6]. In medicinal chemistry, a TPSA value above 70-80 Ų is strongly correlated with reduced passive blood-brain barrier permeability. Procurement of this specific isomer is therefore warranted for projects where minimizing CNS penetration is a primary safety objective (e.g., avoiding neurotoxicity in peripheral anti-inflammatory or anti-fibrotic agents).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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